Essigsäure-18O2

Übersicht

Beschreibung

Acetic acid-18O2 (also known as 18O-labeled acetic acid) is a stable isotope of acetic acid, which is a naturally occurring organic compound found in many foods and beverages. It is an important tool in scientific research, used to study the metabolism of acetic acid and its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Drought Stress Tolerance in Plants

Essigsäure-18O2 spielt eine wesentliche Rolle bei der Vermittlung der Toleranz gegenüber Wasserdefizitstress in Pflanzen . Dieser neuartige Mechanismus der Trockenheitstoleranz, der durch Essigsäure über Netzwerke vermittelt wird, die Phytohormone, Gene und Chromatinregulation umfassen, hat ein großes Potenzial, die globale Nahrungsmittelkrise zu lösen und die Wüstenbildung zu verhindern, die durch die globale Erwärmung verursacht wird .

Acetate Metabolism and Gene Regulation

Essigsäure ist eine Carbonsäure, die in der Regel als Metabolit in Organismen vorkommt . Der Acetatstoffwechsel spielt eine entscheidende Rolle bei der Regulation der Genexpression. Die physiologischen Rollen der Acetat-Synthesereaktion, der Entgiftung von Acetaldehyd und der Regeneration von Nicotinamid-Adenin-Dinukleotid (NAD+), die für die Glykolyse unter anaeroben Bedingungen erforderlich sind, wurden vorgeschlagen .

Histone Acetylation

Acetyl-CoA, das aus Acetat hergestellt wird, ist ein wichtiger Acetyldonor für viele biologische Reaktionen, einschließlich des Primär- und Sekundärstoffwechsels und der Proteine acetylierung . Da die Histonacetylierung die Chromatinstruktur und die transkriptionelle Aktivität beeinflusst, spielt der Acetatstoffwechsel eine entscheidende Rolle bei der Regulation der Genexpression .

Bacterial Function and Communication

Essigsäure wird nicht nur von bestimmten Bakterien produziert, sondern auch für die intrazelluläre Funktion und die interspezifische Kommunikation verwendet . Dies unterstreicht die Bedeutung von Essigsäure in der mikrobiellen Ökologie und könnte Auswirkungen auf das Verständnis der mikrobiellen Dynamik in verschiedenen Umgebungen haben .

Food Industry

Essigsäure wurde für Lebensmittelzwecke verwendet, z. B. Essig . Es wird auch zur Konservierung von Gemüse, Obst, Fisch und Milchprodukten verwendet

Wirkmechanismus

Target of Action

Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of acetic acid where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of acetic acid-18O2 are similar to those of regular acetic acid. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in acetic acid-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .

Biochemical Pathways

Acetic acid-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. Acetic acid-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .

Pharmacokinetics

The pharmacokinetics of acetic acid-18O2 would be expected to be similar to that of regular acetic acid. Acetic acid is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of acetic acid-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .

Action Environment

The action of acetic acid-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .

Safety and Hazards

Zukünftige Richtungen

The global acetic acid market, which includes Acetic acid-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .

Eigenschaften

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

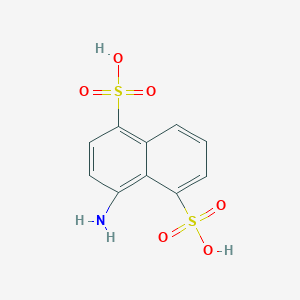

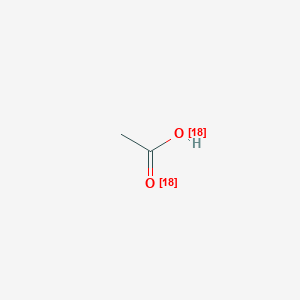

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.